4-Methoxy-1,3-benzothiazole
Overview
Description
4-Methoxy-1,3-benzothiazole is a heterocyclic aromatic compound that consists of a benzene ring fused to a thiazole ring with a methoxy group attached at the fourth position
Mechanism of Action
Target of Action
4-Methoxy-1,3-benzothiazole is a derivative of benzothiazole, which has been reported to display a wide range of biological activities and medicinal applications . The primary targets of this compound include enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
The mode of action of this compound involves inhibiting the aforementioned enzymes, thereby disrupting the normal functioning of these enzymes in the cell . This disruption can lead to a variety of effects, depending on the specific enzyme being targeted.
Biochemical Pathways
The biochemical pathways affected by this compound are those associated with the enzymes it targets . For instance, the inhibition of DNA gyrase can disrupt DNA replication, while the inhibition of dihydroorotase can affect pyrimidine biosynthesis. The exact downstream effects would depend on the specific pathway and the role of the enzyme within that pathway.
Pharmacokinetics
The molecular weight of this compound is 180227 , which may influence its bioavailability and distribution within the body.
Result of Action
The result of the action of this compound is primarily the inhibition of the targeted enzymes, leading to disruption of the associated biochemical pathways . This can result in a variety of molecular and cellular effects, including the potential for antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with 4-methoxybenzaldehyde. This reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid, and under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in 4-hydroxy-1,3-benzothiazole.
Reduction: The compound can be reduced to form 4-methoxy-1,3-dihydrobenzothiazole.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Hydroxy-1,3-benzothiazole.
Reduction: 4-Methoxy-1,3-dihydrobenzothiazole.
Substitution: Various substituted benzothiazoles depending on the substituent introduced
Scientific Research Applications
4-Methoxy-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
4-Methoxy-1,3-benzothiazole can be compared with other benzothiazole derivatives:
Similar Compounds: 2-Aminobenzothiazole, 2-Mercaptobenzothiazole, and 4-Hydroxy-1,3-benzothiazole.
Uniqueness: The presence of the methoxy group at the fourth position imparts unique chemical properties, such as increased lipophilicity and altered electronic distribution, which can affect its biological activity and reactivity.
Applications: While other benzothiazole derivatives also exhibit antimicrobial and anticancer properties, this compound’s specific substitution pattern makes it particularly effective in certain applications, such as enzyme inhibition and DNA interaction
Properties
IUPAC Name |
4-methoxy-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-10-6-3-2-4-7-8(6)9-5-11-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPAPBLJJLIQGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505027 | |
Record name | 4-Methoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3048-46-2 | |
Record name | 4-Methoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile (3) described in the paper?
A1: The paper highlights the reaction of Herz salts with malononitrile as a route to (6H-1,2,3-benzodithiazol-6-ylidene)malononitriles []. Interestingly, during the synthesis using 6-chloro-4-methoxy-1,2,3-benzodithiazolium chloride, a byproduct, 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile (3), was isolated []. This finding suggests an alternative reaction pathway and offers insights into the reactivity of the starting materials. Further investigation of this unexpected product and the reaction conditions could lead to a new synthetic route for 1,3-benzothiazole derivatives bearing specific substituents.
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